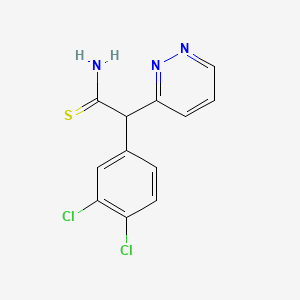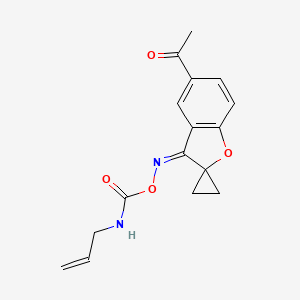
Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)-: is a complex organic compound characterized by its spirocyclic structure, which includes a benzofuran moiety fused to a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)- typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction, often involving a diazo compound and a transition metal catalyst.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Oxime Formation: The oxime group is formed by reacting the ketone with hydroxylamine hydrochloride under basic conditions.
Propenylamino Carbonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The acetyl and propenylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its spirocyclic structure makes it an interesting subject for synthetic chemists.
Biology and Medicine
In biology and medicine, Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)- is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime and propenylamino groups are likely to play key roles in these interactions, potentially inhibiting or modulating the activity of these targets.
類似化合物との比較
Similar Compounds
Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one: Lacks the acetyl and oxime groups, making it less reactive.
5-Acetyl-3-(O-((2-propenylamino)carbonyl)oxime): Lacks the spirocyclic structure, affecting its overall stability and reactivity.
Uniqueness
The combination of the spirocyclic structure with the acetyl and oxime groups makes Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)- unique
特性
CAS番号 |
95449-94-8 |
|---|---|
分子式 |
C16H16N2O4 |
分子量 |
300.31 g/mol |
IUPAC名 |
[(Z)-(5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-ylidene)amino] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C16H16N2O4/c1-3-8-17-15(20)22-18-14-12-9-11(10(2)19)4-5-13(12)21-16(14)6-7-16/h3-5,9H,1,6-8H2,2H3,(H,17,20)/b18-14- |
InChIキー |
IEBZUXRACSYGJN-JXAWBTAJSA-N |
異性体SMILES |
CC(=O)C1=CC\2=C(C=C1)OC3(/C2=N\OC(=O)NCC=C)CC3 |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(C2=NOC(=O)NCC=C)CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




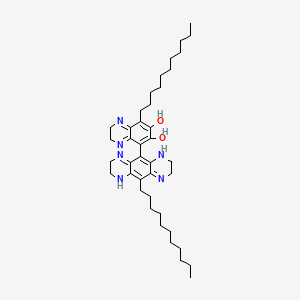



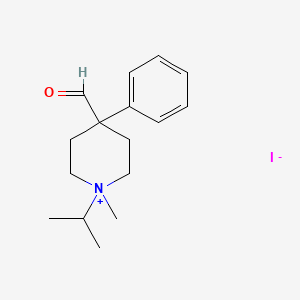
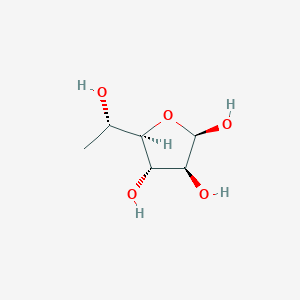
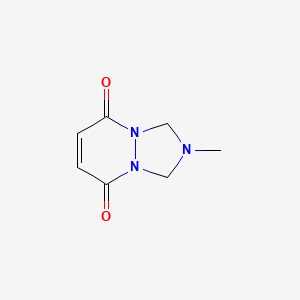

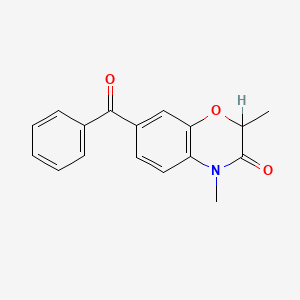
![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)

